molecular formula C12H14N2O5S B2701015 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide CAS No. 874651-93-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide

Cat. No.: B2701015
CAS No.: 874651-93-1
M. Wt: 298.31
InChI Key: RMZHQFVSIFNICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide is a benzamide derivative featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) moiety and a nitro-substituted aromatic ring. The compound’s structure includes a methyl group on the amide nitrogen and a 3-nitrobenzoyl group, distinguishing it from analogs with varying substituents (e.g., ethyl, methoxy, or halogenated groups) .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(11-5-6-20(18,19)8-11)12(15)9-3-2-4-10(7-9)14(16)17/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHQFVSIFNICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Nitration of Benzamide: The nitrobenzamide moiety is introduced by nitrating a benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the thiolane ring with the nitrobenzamide derivative. This can be achieved through a nucleophilic substitution reaction, where the thiolane ring acts as a nucleophile and the nitrobenzamide as an electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiolane ring.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The nitrobenzamide group is known for its antimicrobial properties, and the thiolane ring can interact with biological thiols, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide would depend on its specific application. Generally, the nitrobenzamide group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the thiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzamide C12H14N2O5S 298.32 g/mol Methyl (N), 3-nitro (benzamide) High polarity due to nitro and sulfone groups Inferred
N-Ethyl analog () C13H16N2O5S 312.34 g/mol Ethyl (N), 3-nitro (benzamide) Increased lipophilicity vs. methyl
3-Methoxy analog () C23H27NO7S 461.53 g/mol 3-methoxy, 3,4,5-trimethoxybenzyl Enhanced solubility from methoxy
2-Ethoxy-2-chlorobenzyl analog () C20H20ClNO4S 405.89 g/mol 2-ethoxy, 2-chlorobenzyl Steric hindrance from chloro group
Pyrazolo-pyridine derivative () C24H20N4O3S 444.51 g/mol Pyrazolo-pyridine, cyano, methoxy Extended π-system for binding
  • Reactivity : The electron-withdrawing nitro group may stabilize the amide bond but reduce nucleophilicity at the aromatic ring compared to electron-donating substituents (e.g., methoxy) .
  • Biological Relevance : Compounds with trifluoromethyl or pyridinyl groups (e.g., ) show enhanced binding affinity in medicinal chemistry contexts, whereas the nitro group may confer redox activity .

Spectroscopic and Analytical Data

While direct spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Sulfone (SO2) stretches appear at ~1345–1155 cm⁻¹, consistent across dioxothiolane derivatives .
  • NMR : Methyl groups on nitrogen resonate at δ ~3.3 ppm (1H-NMR), while aromatic protons in nitro-substituted benzamides typically show downfield shifts (δ 7.8–8.0 ppm) .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial properties and other therapeutic potentials.

Chemical Structure and Synthesis

The compound features a thiolane ring and a nitrobenzamide moiety, contributing to its biological activity. The synthesis typically involves multiple steps:

  • Formation of the Thiolane Ring : This is achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.
  • Nitration of Benzamide : The nitro group is introduced by nitrating a benzamide derivative using concentrated nitric acid and sulfuric acid.
  • Coupling Reaction : The final step involves coupling the thiolane ring with the nitrobenzamide derivative through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. Notably, compounds containing the nitrobenzamide group have shown effectiveness against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/ml
This compoundEscherichia coli1 μg/ml

These findings suggest that the compound's nitro group plays a crucial role in its mechanism of action against bacteria, likely through interactions with bacterial enzymes or disruption of cell membrane integrity .

The mechanism by which this compound exerts its effects is multifaceted:

  • Electrophilic Interactions : The thiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
  • Nitro Group Activity : The nitro group can interact with nucleophilic sites on proteins, leading to enzyme inhibition and subsequent biological effects .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had lower MIC values than traditional antibiotics such as penicillin .

Study 2: Antitumor Potential

In vitro studies have suggested that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The presence of the nitro group was found to be essential for inducing apoptosis in these cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,1-dioxothiolan-3-yl group into benzamide derivatives?

  • Methodological Answer : A NaH-initiated aryne generation strategy can be employed to functionalize secondary amides. For example, coupling 3-nitrobenzamide derivatives with thiolane sulfone precursors via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Reaction optimization should focus on temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield and purity .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Crystals grown via slow evaporation (e.g., in ethanol/water) are mounted on a diffractometer. Data collection at low temperature (100 K) minimizes thermal motion artifacts. ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement parameters, confirming the sulfone group geometry and nitrobenzamide planarity .

Q. What in vitro assays assess the compound’s activity on GIRK1/2 potassium channels?

  • Methodological Answer : Use whole-cell patch-clamp electrophysiology on transfected HEK293 cells expressing GIRK1/2. Prepare compound solutions in DMSO (≤0.1% final concentration) and apply cumulative doses (1 nM–10 µM). Measure current inhibition/activation relative to baseline. Include positive controls (e.g., ML297 for GIRK1/2 activation) and normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Conduct parallel pharmacokinetic (PK) and pharmacodynamic (PD) studies. For PK: Administer the compound intravenously/orally in rodents, collect plasma at timed intervals, and quantify via LC-MS/MS. Calculate bioavailability (F%) and half-life (t₁/₂). For PD: Correlate plasma concentrations with target engagement (e.g., ECG for cardiac GIRK effects). If poor CNS penetration is suspected, measure brain/plasma ratios or use microdialysis .

Q. What computational methods predict the binding mode to target proteins like GIRK1/2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Glide) using a homology model of GIRK1/2 based on cryo-EM structures (PDB: 6VIM). Prepare the ligand by optimizing its geometry with DFT (B3LYP/6-31G*). Dock flexible ligand conformers into the channel’s cytoplasmic domain, scoring interactions with residues like Phe192 and Asp173. Validate with molecular dynamics (GROMACS) to assess binding stability .

Q. How to design experiments evaluating selectivity across ion channels/enzymes?

  • Methodological Answer : Screen against off-target panels (e.g., CEREP’s ion channel array) at 10 µM. For cardiac safety, test hERG inhibition (patch-clamp on hERG-transfected CHO cells). For kinase selectivity, use a competitive binding assay (KinomeScan). Calculate selectivity indices (IC₅₀ ratio of primary target vs. off-targets). Structural analogs with modified sulfone or nitro groups can be synthesized to isolate SAR trends .

Q. What strategies address contradictory bioactivity data in different cell lines?

  • Methodological Answer : Replicate assays in isogenic cell lines (e.g., wild-type vs. GIRK1/2-knockout HEK293) to confirm target specificity. Quantify receptor expression via qPCR or Western blot. If metabolic differences are suspected, pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite interference. Use synergy analysis (Chou-Talalay method) to rule out off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.